molecular formula C12H9NO B588644 5-(furan-3-yl)-1H-indole CAS No. 144104-53-0

5-(furan-3-yl)-1H-indole

Cat. No.: B588644
CAS No.: 144104-53-0
M. Wt: 183.21
InChI Key: DCROHJHXMCNULF-UHFFFAOYSA-N
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Description

“5-(furan-3-yl)-1H-indole” is a compound that contains a furan ring and an indole ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.


Synthesis Analysis

The synthesis of “this compound” can be achieved through a multi-component reaction of readily available starting materials arylglyoxals, barbituric acid or thiobarbituric acid and acetylacetone in water as solvent . This protocol provides an effective route for the synthesis of 5-(furan-3-yl)barbiturate and 5-(furan-3-yl)thiobarbiturate derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a furan ring and an indole ring. The furan ring makes a dihedral angle with the indole ring . The exact angle and other structural details may vary depending on the specific conditions and the presence of any substituents.

Scientific Research Applications

Photophysical Properties and Sensor Applications

Furans and indoles are crucial for their diverse range of activities and properties. Research has improved synthetic access to these compounds, leading to the development of color-changing sensors for metal ions. Notably, compounds derived from the synthesis involving 1H-indole showed observable color changes in the presence of aluminum(III) ions, indicating their potential as "naked-eye sensors" for aluminum detection (Kumar et al., 2015).

Organic Light-Emitting Diodes (OLEDs)

Indole-linked triazine-dibenzothiophene/dibenzofuran-based materials were synthesized for use in green and red phosphorescent OLEDs. These compounds exhibited promising photophysical, thermal, and electrochemical properties, making them suitable as phosphorescent host materials for OLED devices with high efficiency and low onset potentials (Wang et al., 2020).

Antimicrobial Activity

New heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole have been synthesized and evaluated for their antimicrobial activity. These compounds showed high antibacterial activity, indicating their potential pharmaceutical application (Mageed et al., 2021).

Synthesis and Chemical Reactivity

Research on the recyclization of certain compounds under acidic conditions revealed that the reaction's extent depends on the substituent at the nitrogen atom, leading to the formation of indole derivatives. This study offers insight into the chemical reactivity and potential applications of indole and furan compounds in synthetic organic chemistry (Butin et al., 2008).

Future Directions

Furan platform chemicals, which include “5-(furan-3-yl)-1H-indole”, have potential applications beyond fuels and plastics . They can be economically synthesized from biomass, offering a sustainable alternative to traditional resources such as crude oil . The manufacture and uses of furan platform chemicals directly available from biomass are areas of active research .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Furan derivatives are known to interact with various enzymes, proteins, and other biomolecules The presence of the furan ring in 5-(Furan-3-yl)-1H-indole could potentially influence its interactions with these biomolecules

Cellular Effects

Furan derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Properties

IUPAC Name

5-(furan-3-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c1-2-12-10(3-5-13-12)7-9(1)11-4-6-14-8-11/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCROHJHXMCNULF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692927
Record name 5-(Furan-3-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144104-53-0
Record name 5-(Furan-3-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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